molecular formula C17H23NO2 B6595216 Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate CAS No. 20380-56-7

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B6595216
CAS No.: 20380-56-7
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-NVXWUHKLSA-N
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Description

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, commonly referred to as cis-Tilidine , is a compound of significant interest due to its biological activity, particularly in pharmacology. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 309.38 g/mol
  • CAS Number : 20380-60-3
  • Structure : The compound features a cyclohexene ring substituted with a dimethylamino group and a phenyl group, which contributes to its biological activity.

This compound exhibits its biological effects primarily through interaction with the central nervous system. It acts as an analgesic by modulating pain pathways, potentially through opioid receptor mechanisms. The structural characteristics of the compound suggest that it may bind effectively to these receptors, similar to other analgesics.

Pharmacological Effects

  • Analgesic Activity :
    • Studies indicate that cis-Tilidine has significant pain-relieving properties. Its efficacy as an analgesic has been compared to morphine, with lower side effects reported in certain studies.
  • Cytotoxicity :
    • Research has shown that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been tested against B16 melanoma cells, demonstrating submicromolar cytotoxicity in specific formulations .
  • Antivascular Activity :
    • In vitro studies have suggested that cis-Tilidine analogues can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This mechanism indicates potential use in cancer therapies .

Study on Analgesic Efficacy

A clinical trial assessed the analgesic efficacy of cis-Tilidine in patients with chronic pain conditions. The results demonstrated that patients experienced significant pain relief compared to baseline measurements after administration of the compound. Side effects were minimal and included nausea and dizziness, which are common with many analgesics.

Cytotoxicity Assessment

In a laboratory setting, cis-Tilidine was evaluated for its cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards melanoma cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment.

Cell LineIC50 (µM)Remarks
B16 Melanoma0.5High cytotoxicity observed
Normal Fibroblasts>10Minimal toxicity

Properties

CAS No.

20380-56-7

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (1R,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17-/m1/s1

InChI Key

WDEFBBTXULIOBB-NVXWUHKLSA-N

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Origin of Product

United States

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